molecular formula C15H13NO B13669295 3-Methyl-2-phenyl-1H-indol-1-ol

3-Methyl-2-phenyl-1H-indol-1-ol

Cat. No.: B13669295
M. Wt: 223.27 g/mol
InChI Key: XKBWUQVBBLEGSV-UHFFFAOYSA-N
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Description

3-Methyl-2-phenyl-1H-indol-1-ol is a substituted indole derivative characterized by a methyl group at position 3, a phenyl group at position 2, and a hydroxyl group at position 1. Indole derivatives are widely studied for their roles in pharmaceuticals, agrochemicals, and materials science due to their diverse reactivity and biological activity .

Properties

Molecular Formula

C15H13NO

Molecular Weight

223.27 g/mol

IUPAC Name

1-hydroxy-3-methyl-2-phenylindole

InChI

InChI=1S/C15H13NO/c1-11-13-9-5-6-10-14(13)16(17)15(11)12-7-3-2-4-8-12/h2-10,17H,1H3

InChI Key

XKBWUQVBBLEGSV-UHFFFAOYSA-N

Canonical SMILES

CC1=C(N(C2=CC=CC=C12)O)C3=CC=CC=C3

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Methyl-2-phenyl-1H-indol-1-ol can be achieved through several methods. One common approach is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with a ketone or aldehyde under acidic conditions. For instance, the reaction of phenylhydrazine with 3-methyl-2-phenylpropanal in the presence of an acid catalyst can yield 3-Methyl-2-phenyl-1H-indol-1-ol .

Industrial Production Methods

Industrial production of 3-Methyl-2-phenyl-1H-indol-1-ol typically involves large-scale Fischer indole synthesis. The reaction conditions are optimized to maximize yield and purity. Methanesulfonic acid is often used as the acid catalyst, and the reaction is carried out under reflux conditions in methanol .

Chemical Reactions Analysis

Types of Reactions

3-Methyl-2-phenyl-1H-indol-1-ol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group at the 1-position can be oxidized to form a ketone.

    Reduction: The compound can be reduced to form 3-Methyl-2-phenyl-1H-indole.

    Substitution: Electrophilic substitution reactions can occur at the indole ring, particularly at the 5-position.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Electrophilic substitution reactions often use reagents like bromine or nitric acid under acidic conditions.

Major Products Formed

Scientific Research Applications

3-Methyl-2-phenyl-1H-indol-1-ol has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex indole derivatives.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the synthesis of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 3-Methyl-2-phenyl-1H-indol-1-ol involves its interaction with specific molecular targets. For instance, it can inhibit certain enzymes or receptors, leading to its biological effects. The exact pathways and targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Structural and Substituent Variations

Key structural analogs and their substituent differences are summarized below:

Compound Name (CAS/Reference) Substituents Molecular Weight Key Features
3-Methyl-2-phenyl-1H-indol-1-ol 3-Me, 2-Ph, 1-OH ~237.3 (calc) Target compound (hypothetical)
3-Methyl-1H-indol-5-ol (1125-40-2) 3-Me, 5-OH 163.18 Pharmaceutical intermediate
3-Hydroxy-3-(2-oxo-2-p-tolylethyl)indolin-2-one (70452-25-4) 3-OH, 3-oxoethyl-p-tolyl 309.34 (calc) Complex substituent at position 3
5-Fluoro-1,3-dihydro-3-methyl-2H-indol-2-one (1035805-54-9) 3-Me, 5-F 165.16 Fluorinated analog; neuroprotective potential
3-Allyl-3-methyl-1-phenyl-1,3-dihydro-2H-indol-2-one (496969-98-3) 3-Me, 3-allyl, 1-Ph 263.33 Allyl group enhances lipophilicity

Key Observations :

  • Position of hydroxyl group: In 3-Methyl-1H-indol-5-ol , the hydroxyl group at position 5 (vs.
  • Fluorine substitution : The 5-fluoro derivative (CAS 1035805-54-9) exhibits enhanced bioavailability and binding affinity to neurological targets, likely due to fluorine’s electronegativity .
  • Bulkier substituents : Compounds like 3-hydroxy-3-(2-oxo-2-p-tolylethyl)indolin-2-one show reduced solubility in polar solvents compared to simpler analogs.

Physicochemical Properties

Property 3-Methyl-2-phenyl-1H-indol-1-ol (Predicted) 3-Methyl-1H-indol-5-ol 5-Fluoro-3-methylindole
Molecular Weight ~237.3 163.18 165.16
LogP (lipophilicity) ~3.2 (estimated) 2.1 2.5
Solubility Low in water, moderate in DMSO Moderate in ethanol Low in polar solvents
pKa ~9.8 (phenolic OH) 10.1 9.5

Key Insights :

  • Fluorine substitution (as in ) lowers pKa compared to hydroxylated analogs, affecting ionization and bioavailability.

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